molecular formula C24H40O2 B077313 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid CAS No. 10573-17-8

3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid

Cat. No. B077313
CAS RN: 10573-17-8
M. Wt: 390.6 g/mol
InChI Key: JWZBXKZZDYMDCJ-NYGMMZBPSA-N
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Description

“3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid” is also known as “5β-Cholanic acid-3α-ol-6-one” or “6-Ketolithocholic acid”. It has an empirical formula of C24H38O4 and a molecular weight of 390.56 . It is a bile acid, a monohydroxy-5beta-cholanic acid, an oxo-5beta-cholanic acid, and a 3alpha-hydroxy steroid .


Molecular Structure Analysis

The molecular structure of “3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid” is represented by the formula C24H38O4 . The exact mass is 390.277008 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid” include a molecular weight of 390.56 and a molecular formula of C24H38O4 .

Scientific Research Applications

  • Hydrogen-Bonded Aggregations : The crystal structures of various oxo-cholic acids, including 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid, have been reported. These structures display a variety of supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds, often supported by weaker C-H...O interactions (Bertolasi et al., 2005).

  • Synthesis and Chemical Properties : Studies have focused on the synthesis of cholic acid derivatives and their chemical properties, such as the preparation of 24-nor-5alpha-cholic acid and its 3beta-isomer (Shalon & Elliott, 1976).

  • Anodic Electrochemical Oxidation : Research on the anodic electrochemical oxidation of cholic acid has shown that different anodes can selectively produce various oxo acids, including 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid (Medici et al., 2001).

  • Coenzyme A Esters Synthesis : The synthesis of coenzyme A esters of trihydroxy and dihydroxy 24-oxo-5beta-cholestan-26-oic acids for studying bile acid biosynthesis has been explored. This synthesis is crucial for understanding the side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).

  • Conversion and Functionalization : Studies have been conducted on the conversion and functionalization of cholic acid derivatives, leading to various products, including 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid (Masterson, Miller, & Nassim, 2003); (Iida et al., 2003).

  • Bile Salts and Acid Metabolites : Research into bile salts and potential bile acid metabolites has included the synthesis and identification of various cholic acid derivatives, providing insights into the composition and function of bile in different species (Haslewood, 1971); (Iida et al., 2002).

  • Blood-Brain Barrier Permeator : A study tested the efficacy of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate as a blood-brain barrier permeator, suggesting its potential in modifying BBB permeability (Mikov et al., 2004).

properties

IUPAC Name

(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZBXKZZDYMDCJ-NYGMMZBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269292
Record name (3α,5α)-3-Hydroxy-6-oxocholan-24-oic acid
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Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid

CAS RN

10573-17-8
Record name (3α,5α)-3-Hydroxy-6-oxocholan-24-oic acid
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Record name 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid
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Record name (3α,5α)-3-Hydroxy-6-oxocholan-24-oic acid
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Record name 3α-hydroxy-6-oxo-5α-cholan-24-oic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
E KOÇAK - Communications Faculty of Sciences University of …, 2020 - dergipark.org.tr
Lipidomics covers analysis of all lipid species in an organism. Lipid metabolism is one of the key factors to understand cellular processes at molecular level. Lipidomics has been used …
Number of citations: 2 dergipark.org.tr
E Koçak - teav.ankara.edu.tr
Lipidomics covers analysis of all lipid species in an organism. Lipid metabolism is one of the key factors to understand cellular processes at molecular level. Lipidomics has been used …
Number of citations: 3 teav.ankara.edu.tr

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